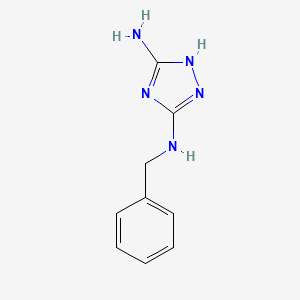

N5-Benzyl-1H-1,2,4-triazole-3,5-diamine

Description

Significance of 1,2,4-Triazole (B32235) Scaffolds in Heterocyclic Chemistry

The 1,2,4-triazole scaffold is a fundamental heterocyclic system that demonstrates broad-spectrum pharmacological activities. jopir.in This five-membered ring, containing three nitrogen atoms and two carbon atoms, is a common and integral feature in a wide variety of medicinal agents. nih.govtandfonline.com The unique electronic properties and aromatic nature of the triazole ring allow for the formation of stable connections with diverse bioactive scaffolds, making these compounds central to medicinal chemistry. jopir.in

Derivatives of 1,2,4-triazole are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, antiviral, and anticancer properties. bohrium.comnih.govontosight.aidergipark.org.tr The versatility of the 1,2,4-triazole nucleus has led to its incorporation into numerous clinically successful drugs. nih.gov Beyond pharmaceuticals, these scaffolds have applications in materials science, being utilized in corrosion inhibitors, ionic liquids, agrochemicals, and polymers. nih.gov The stability of the triazole ring and its capacity for hydrogen bonding, dipole interactions, and rigidity make it an important pharmacophore that can interact with high affinity at biological receptors. nih.gov

Overview of N5-Benzyl-1H-1,2,4-triazole-3,5-diamine as a Research Focus

This compound is a specific derivative of the highly significant 1,2,4-triazole family. Its structure is characterized by a central 1,2,4-triazole ring substituted with two amino groups at positions 3 and 5, and a benzyl (B1604629) group attached to one of the ring's nitrogen atoms. The parent compound, 1H-1,2,4-triazole-3,5-diamine (also known as guanazole), is a well-established building block in the synthesis of more complex molecules, including energetic materials and potential therapeutic agents. iucr.orgchemicalbook.com

The introduction of a benzyl group, a common substituent in medicinal chemistry, enhances the lipophilicity of the molecule, which can be a critical factor for biological activity. The two amino groups on the triazole ring serve as key functional handles for further chemical modification, allowing for the synthesis of a diverse library of related compounds. Research interest in this compound and similar structures lies in their potential as intermediates for creating novel compounds with tailored properties. For instance, the 3,5-diamino-1,2,4-triazole nucleus has been identified as a novel scaffold for the design of potent and reversible inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1), which is a target in cancer therapy. nih.govrsc.org Therefore, this compound is primarily a focus for synthetic chemists and medicinal chemists as a versatile starting material for drug discovery and materials science exploration.

| Property | Value |

|---|---|

| CAS Number | 21505-06-6 |

| Molecular Formula | C9H11N5 |

| IUPAC Name | This compound |

| InChI Key | STKMUWKEILTMII-UHFFFAOYSA-N |

| Physical Form | Solid |

| Purity | 95% |

Historical Context of Triazole Derivatives in Medicinal Chemistry and Synthetic Endeavors

The history of triazoles dates back to 1885, when the name was first proposed by Bladin for the five-membered heterocyclic ring system with the molecular formula C2H3N3. nih.govfrontiersin.org The chemistry of these compounds developed gradually, accelerating with the establishment of more convenient and facile synthetic techniques. nih.gov A significant milestone in triazole synthesis was the development of methods like the Einhorn–Brunner and Pellizzari reactions for creating the 1,2,4-triazole ring. wikipedia.org

The discovery of the antifungal properties of azole derivatives in 1944 marked a turning point, eventually leading to the development of a major class of antifungal medications. frontiersin.org Today, the 1,2,4-triazole core is found in a multitude of widely used drugs, demonstrating its therapeutic importance. nih.gov The versatility of the triazole scaffold continues to inspire chemists to design and synthesize novel derivatives with a broad range of potential applications, from medicine to agriculture. nih.govresearchgate.net

| Drug Name | Therapeutic Class |

|---|---|

| Fluconazole | Antifungal |

| Itraconazole | Antifungal |

| Voriconazole | Antifungal |

| Posaconazole | Antifungal |

| Ribavirin | Antiviral |

| Letrozole | Anticancer (Aromatase Inhibitor) |

| Anastrozole | Anticancer (Aromatase Inhibitor) |

| Alprazolam | Anxiolytic |

| Estazolam | Hypnotic/Anxiolytic |

| Rizatriptan | Antimigraine |

Structure

3D Structure

Properties

IUPAC Name |

3-N-benzyl-1H-1,2,4-triazole-3,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c10-8-12-9(14-13-8)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,10,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKMUWKEILTMII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NNC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of N5 Benzyl 1h 1,2,4 Triazole 3,5 Diamine

Functionalization of Amino Groups

The two exocyclic amino groups at the C3 and C5 positions of the triazole ring are primary sites for nucleophilic reactions. Their reactivity allows for various derivatizations, including acylation, alkylation, and condensation reactions to form Schiff bases.

Acylation and Alkylation Reactions

The amino groups of N5-Benzyl-1H-1,2,4-triazole-3,5-diamine readily undergo acylation and alkylation. Studies on the closely related isomer, 1-benzyl-1H-1,2,4-triazole-3,5-diamine, have demonstrated that these reactions can be performed with high regioselectivity.

Acylation: The reaction of 1-benzyl-3,5-diamino-1,2,4-triazole with equimolar amounts of acylating agents such as anhydrides, carboxylic acid chlorides, and sulfonyl chlorides results in the regioselective formation of 3-acylamino-5-amino-1-benzyl-1,2,4-triazoles. The increased reactivity of the 3-amino group is attributed to electronic factors rather than steric hindrance. When an excess of the acylating agent (e.g., anhydride (B1165640) or carboxylic acid chloride) is used, diacylation occurs, yielding 3,5-diacylamino-1-benzyl-1,2,4-triazoles. Interestingly, the mono-acylated product, 3-acylamino-5-amino-1-benzyl-1,2,4-triazole, does not react further with sulfonyl chlorides.

Alkylation: The alkylation of C-amino-1,2,4-triazoles with alkyl halides typically occurs at the nitrogen atoms of the heterocyclic ring. However, alkylation of the exocyclic amino groups can be achieved. For instance, the benzylation of 3-acetylamino-5-amino-1-phenyl-1,2,4-triazole in the presence of excess base and benzyl (B1604629) chloride leads to alkylation of the amino group at the 5-position. A convenient method for preparing N-alkylamino derivatives involves the alkylation of the corresponding acetylamino-1,2,4-triazole followed by acid hydrolysis of the N-acetyl-N-alkyl intermediate. Research on the parent compound, 3,5-diamino-1,2,4-triazole, has also established procedures for its regioselective alkylation, providing pathways to various N-alkyl derivatives. researchgate.net

Table 1: Examples of Acylation Products from 1-Benzyl-1H-1,2,4-triazole-3,5-diamine Data derived from studies on the analogous 1-phenyl isomer.

| Acylating Agent | Product Name | Yield (%) | Melting Point (°C) |

| Acetic Anhydride | 3-Acetylamino-5-amino-1-benzyl-1,2,4-triazole | - | - |

| Propionyl Chloride | 5-Amino-3-propionylamino-1-benzyl-1,2,4-triazole | 71 | 186-187 |

| p-Tosyl Chloride | 5-Amino-3-tosylamino-1-benzyl-1,2,4-triazole | 65 | 224-225 |

Schiff Base Formation

The primary amino groups of this compound can condense with aldehydes and ketones to form Schiff bases (imines). This reaction involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. The formation of the C=N double bond is a versatile method for introducing a wide range of substituents into the molecule.

This reaction is common for many 4-amino-1,2,4-triazole (B31798) derivatives. For example, 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol readily reacts with various aromatic aldehydes, such as benzaldehyde (B42025) and substituted benzaldehydes, to yield the corresponding Schiff bases. The reaction typically proceeds by refluxing the reactants in an alcohol solvent, sometimes with a catalytic amount of acid. The resulting imine products are often stable, crystalline solids. The formation of these derivatives is confirmed by the appearance of a characteristic N=CH signal in their ¹H-NMR spectra. frontiersin.org

Table 2: Representative Schiff Bases Formed from 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol and Aromatic Aldehydes

| Aldehyde | Product Name | Yield (%) | Melting Point (°C) |

| Benzaldehyde | 5-Benzyl-4-(benzylideneamino)-4H-1,2,4-triazole-3-thiol | 43 | 177-178 |

| 4-Chlorobenzaldehyde | 5-Benzyl-4-[(4-chlorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol | 65 | 201-202 |

| 3-Nitrobenzaldehyde | 5-Benzyl-4-[(3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol | 69 | 181-182 |

Modifications of the Triazole Ring

The 1,2,4-triazole (B32235) ring is an aromatic heterocycle with a π-electron system that can undergo specific modifications. Due to the high electron density and the presence of pyridine-type nitrogen atoms, electrophilic substitution typically occurs at the ring nitrogens rather than the carbons. nih.gov

Alkylation of the triazole ring is a common modification. In C-amino-1,2,4-triazoles, reactions with alkyl halides often lead to substitution on the ring nitrogen atoms, resulting in the formation of aminotriazoles or iminotriazolines substituted within the ring. researchgate.net The specific site of alkylation (N1, N2, or N4) can be influenced by the existing substituents on the ring and the reaction conditions, such as the base and solvent used. mdpi.com

Furthermore, the triazole ring can participate in building more complex fused heterocyclic systems. For instance, 3,5-diamino-1,2,4-triazole can be used as a precursor to synthesize 1,2,4-triazolo[1,5-a] nih.govresearchgate.netresearchgate.nettriazine derivatives through annulation reactions. researchgate.net While specific examples for this compound are not extensively documented, the inherent reactivity of the 1,2,4-triazole core suggests potential for similar transformations.

Substitutions on the Benzyl Moiety

The benzyl group consists of a phenyl ring attached to a methylene (B1212753) (–CH₂) group. Both parts of this moiety have potential for chemical modification, although the reactivity can be influenced by the electron-donating nature of the attached triazole ring system.

The phenyl ring of the benzyl group is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. libretexts.org These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. Standard EAS reactions include:

Nitration: Introduction of a nitro group (–NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (–Br, –Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃.

Sulfonation: Introduction of a sulfonic acid group (–SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid catalyst.

The triazole-diamine substituent is expected to act as an activating, ortho-, para-directing group, guiding incoming electrophiles to the positions ortho and para to the point of attachment. Studies on related N-benzyl heterocycles, such as 1-benzylpyrroles, have shown that nitration can occur on the phenyl ring of the benzyl group, sometimes leading to multiple nitrated products on that ring. lookchem.com However, the strongly acidic conditions required for some of these reactions may lead to protonation of the basic nitrogen atoms in the triazole ring and amino groups, which would alter the directing effects and potentially deactivate the ring towards substitution.

Spectroscopic Characterization and Structural Elucidation of N5 Benzyl 1h 1,2,4 Triazole 3,5 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structural arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are utilized to confirm the constitution of N5-Benzyl-1H-1,2,4-triazole-3,5-diamine and its derivatives.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The protons of the benzyl (B1604629) group's phenyl ring would typically appear as a multiplet in the aromatic region, approximately between δ 7.2 and 7.4 ppm. The methylene (B1212753) protons (CH₂) of the benzyl group would present as a singlet, anticipated around δ 5.4-5.6 ppm. The protons of the two amino groups (NH₂) and the N-H proton of the triazole ring are expected to show broad singlets that can vary in their chemical shifts depending on the solvent and concentration, but are generally expected in the regions of δ 5.2-6.0 ppm and δ 12.4 ppm, respectively.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the carbons of the triazole ring are expected to resonate at approximately δ 160-165 ppm for C=N carbons. The carbons of the benzyl group's phenyl ring would show signals in the aromatic region (δ 125-140 ppm), while the methylene carbon (CH₂) would appear further upfield, typically around δ 53-55 ppm.

For comparison, the spectral data for a related compound, 1-Benzyl-4-phenyl-1H-1,2,3-triazole, shows characteristic shifts that help in assigning the peaks for this compound. researchgate.net

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.2 - 7.4 | Multiplet |

| Methylene-CH₂ | 5.4 - 5.6 | Singlet |

| Amino-NH₂ | 5.2 - 6.0 | Broad Singlet |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Triazole C=N | 160 - 165 |

| Phenyl C | 125 - 140 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands.

The N-H stretching vibrations of the amino groups and the triazole ring are expected to appear as broad bands in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl ring are typically observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be just below 3000 cm⁻¹. The C=N stretching vibration of the triazole ring is characteristic and usually appears in the 1600-1650 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ range. The N-H bending vibrations can also be observed around 1550-1650 cm⁻¹.

For the parent compound, 3,5-diamino-1,2,4-triazole (guanazole), the solid-phase FT-IR spectrum has been extensively studied, providing a basis for the interpretation of the spectrum of its N-benzyl derivative. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H (Amino & Triazole) | 3100 - 3400 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | < 3000 | Stretching |

| C=N (Triazole Ring) | 1600 - 1650 | Stretching |

| C=C (Aromatic Ring) | 1450 - 1600 | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight.

Electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation patterns. A prominent fragment would be the loss of the benzyl group, resulting in a peak corresponding to the 1H-1,2,4-triazole-3,5-diamine cation. Another significant fragmentation pathway could involve the cleavage of the triazole ring. The tropylium (B1234903) ion (C₇H₇⁺) from the benzyl group is also a common and stable fragment observed in the mass spectra of benzyl-containing compounds. Analysis of these fragments allows for the confirmation of the different structural units within the molecule. For instance, in the mass spectra of various 1-benzyl-1H-1,2,3-triazoles, the base peak is often the tropylium ion at m/z 91, which is a strong indicator of the benzyl moiety. rsc.org

X-ray Crystallography for Solid-State Structure Determination

The analysis of DATA reveals a planar triazole ring. nih.gov It is expected that the N5-benzyl derivative would also feature a largely planar triazole ring. The benzyl group would be attached to one of the nitrogen atoms of the ring, and its orientation relative to the triazole ring would be a key structural feature. Intermolecular interactions, such as hydrogen bonding involving the amino groups and the triazole ring nitrogens, would play a significant role in the crystal packing of this compound, similar to what is observed in the parent compound. nih.gov

Table 4: Crystallographic Data for 1H-1,2,4-triazole-3,5-diamine monohydrate (DATA)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.80560 (5) |

| b (Å) | 9.49424 (11) |

| c (Å) | 14.01599 (15) |

| β (°) | 92.9639 (11) |

| Volume (ų) | 505.74 (1) |

Data sourced from Inoue et al. (2024). nih.govresearchgate.net

Investigation of Biological Activities and Molecular Interactions Pre Clinical Research

Enzyme Inhibition Studies

Research into N-Benzyl-1H-1,2,4-triazole-3,5-diamine and its analogs has centered on their potential to inhibit key enzymes involved in epigenetic regulation and other metabolic pathways. These studies provide foundational knowledge of the compound's mechanism of action at a molecular level.

Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition

The 3,5-diamino-1,2,4-triazole nucleus has been identified as a novel scaffold for developing potent, reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation. nih.govresearchgate.net LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that plays a critical role in repressing gene expression by demethylating mono- and dimethylated histone H3 at lysine (B10760008) 4 (H3K4). nih.gov

In vitro studies on a series of compounds featuring the 3,5-diamino-1,2,4-triazole scaffold have demonstrated significant inhibitory activity against recombinant LSD1. researchgate.net Notably, analogs with benzyl (B1604629) substitutions were among the most effective inhibitors. For instance, compound 6 (N³-(2-chloro-6-phenoxybenzyl)-4H-1,2,4-triazole-3,5-diamine) and compound 7 (N³, N⁵-bis(2-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine) exhibited potent, reversible, and competitive inhibition of LSD1. nih.govresearchgate.net

The inhibitory concentrations (IC₅₀) for these compounds were determined to be in the low micromolar range, highlighting their potential as effective LSD1 inhibitors. researchgate.net

Table 1: In Vitro LSD1 Inhibition by Benzyl-Substituted 3,5-Diamino-1,2,4-triazole Analogs

| Compound | Structure | IC₅₀ for LSD1 (μM) |

|---|---|---|

| Compound 6 | N³-(2-chloro-6-phenoxybenzyl)-4H-1,2,4-triazole-3,5-diamine | 1.19 |

| Compound 7 | N³, N⁵-bis(2-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine | 2.22 |

Data sourced from Kutz et al., 2014. researchgate.net

The functional consequence of LSD1 inhibition by these 1,2,4-triazole-based compounds has been confirmed through cellular assays. nih.gov Inhibition of LSD1 is expected to lead to an increase in the methylation levels of its substrate, H3K4. nih.gov Studies have shown that treatment with these novel inhibitors causes an increase in cellular levels of dimethylated histone 3 at lysine 4 (H3K4me2), which is a mark associated with active gene transcription. nih.gov This finding confirms that the enzymatic inhibition observed in vitro translates to a functional epigenetic modification within a cellular context.

Casein Kinase 1 Delta (CK1δ) Inhibition

Casein Kinase 1 (CK1) is a family of serine/threonine protein kinases that regulate numerous cellular signaling pathways. nih.gov The delta (δ) and epsilon (ε) isoforms, in particular, are involved in processes such as circadian rhythm and Wnt signaling. nih.gov While various chemical scaffolds, including benzimidazoles and purines, have been developed as potent CK1δ inhibitors, a review of the available scientific literature did not yield specific data on the inhibitory activity of N5-Benzyl-1H-1,2,4-triazole-3,5-diamine or its close analogs against CK1δ. researchgate.netresearchgate.net

Xanthine (B1682287) Oxidase (XO) Inhibition

Xanthine oxidase (XO) is an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Research into XO inhibitors has identified various 1,2,4-triazole (B32235) derivatives as promising candidates. nih.govlew.ro

A study focused on a series of 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives demonstrated that this scaffold is effective for XO inhibitory activity. nih.gov Although these compounds lack the 3,5-diamino groups of the subject compound, the findings indicate that the benzyl-1,2,4-triazole framework is a viable starting point for designing XO inhibitors. The most potent compound from this series, compound 1h (structure detailed in the compound table), achieved an IC₅₀ value of 0.16 μM. nih.gov Another study on N-benzyl-1,2,3-triazole derivatives also reported significant XO inhibition, with IC₅₀ values ranging from 0.71 to 2.25 μM, further supporting the potential of benzyl-triazole structures in this context. nih.govresearchgate.net

Table 2: Xanthine Oxidase Inhibition by a 5-benzyl-3-pyridyl-1H-1,2,4-triazole Derivative

| Compound | Structure | IC₅₀ for XO (μM) |

|---|---|---|

| Compound 1h | 5-(4-(sec-butoxy)benzyl)-3-(pyridin-4-yl)-1H-1,2,4-triazole | 0.16 |

Data sourced from He et al., 2020. nih.gov

Monoamine Oxidase (MAO) Activity Assessment (Specificity studies)

To assess the specificity of the 3,5-diamino-1,2,4-triazole scaffold, lead compounds were tested for their activity against Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). researchgate.net MAOs are flavoenzymes that, like LSD1, are involved in amine oxidation and share some structural similarities. nih.gov

The studies revealed that the benzyl-substituted 3,5-diamino-1,2,4-triazole compounds were highly selective for LSD1. researchgate.net The IC₅₀ values for the inhibition of both MAO-A and MAO-B were found to be greater than 100 μM, which is significantly higher than the values observed for LSD1 inhibition. researchgate.net This substantial difference in potency underscores the high degree of specificity of this chemical scaffold for LSD1 over other related amine oxidases. nih.gov

Table 3: Specificity Profile of an LSD1 Inhibitor Analog

| Enzyme | IC₅₀ (μM) |

|---|---|

| LSD1/CoREST | 1.19 |

| MAO-A | >100 |

| MAO-B | >100 |

Data for a representative compound from the 3,5-diamino-1,2,4-triazole series, sourced from Kutz et al., 2014. researchgate.net

Anticancer Research

In Vitro Cytotoxicity Profiling against Cancer Cell Lines

There is no available data from in vitro studies detailing the cytotoxic effects of this compound against any cancer cell lines.

Mechanisms of Antiproliferative Activity

Information regarding the mechanisms through which this compound may exert antiproliferative effects, such as cell cycle modulation or the inhibition of p53 ubiquitination, is not present in the current body of scientific literature.

Antimicrobial Studies

Antibacterial Activity (Gram-positive and Gram-negative)

There are no published studies that have investigated the antibacterial properties of this compound against either Gram-positive or Gram-negative bacteria.

Antifungal Activity

No data is available concerning the potential antifungal activity of this compound.

Other Pharmacological Activities

Preclinical in vitro research on other potential pharmacological effects of this compound, including antioxidant, anti-inflammatory, or neuroprotective activities, has not been reported in the available scientific literature.

Structure Activity Relationship Sar Analysis

Impact of Benzyl (B1604629) Substituents on Biological Potency

The benzyl group attached to the N5 position of the 1,2,4-triazole (B32235) ring plays a crucial role in the biological potency of this class of compounds. The nature and position of substituents on the benzyl ring can significantly modulate the therapeutic efficacy of these molecules.

Research on related 1,2,4-triazole derivatives has demonstrated that the introduction of various substituents on the benzyl moiety can fine-tune the biological activity. For instance, in a series of 1,2,4-triazole derivatives targeting enzymes, the presence of electron-withdrawing or electron-donating groups on the phenyl ring has been shown to alter the binding affinity and inhibitory potential.

A study on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, a related class of compounds, revealed that substitutions on the aryl ring significantly influence their antioxidant and anti-inflammatory activities. Specifically, the presence of fluorine atoms on the phenyl ring was found to enhance the inhibitory activity against soybean lipoxygenase (LOX). The most potent compound in the series featured two fluorine atoms on the phenyl ring. mdpi.com This suggests that the electronic properties and the size of the substituents are critical determinants of biological potency.

In the context of anticancer activity, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides have been investigated as antimicrotubule agents. Structure-activity relationship studies of these compounds indicated that a meta-phenoxy substitution on the N-1-benzyl group is important for their antiproliferative activity.

The following table summarizes the impact of benzyl substituents on the biological activity of selected triazole derivatives, providing insights into potential SAR trends for N5-Benzyl-1H-1,2,4-triazole-3,5-diamine.

| Compound ID | Benzyl Ring Substituent | Target/Activity | Observed Potency (IC50/EC50) |

| 10a | Unsubstituted | Soybean LOX Inhibition | 85 µM |

| 10b | 4-Fluoro | Soybean LOX Inhibition | 62.5 µM |

| 10c | 2,4-Difluoro | Soybean LOX Inhibition | 10 µM |

| 13e | meta-Phenoxy | MCF-7 cell growth inhibition | 46 nM |

Role of Diamine Functionality in Molecular Recognition

The 3,5-diamine functionality of the 1,2,4-triazole core is a key structural feature that significantly contributes to the molecular recognition and binding of these compounds to their biological targets. These amino groups can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with amino acid residues in the active sites of enzymes and receptors.

The ability of the diamino groups to form multiple hydrogen bonds is crucial for the compound's interaction with various biological targets. For instance, in the case of cyclin-dependent kinase (CDK) inhibitors, the amino groups of 1-acyl-1H- nih.govbeilstein-journals.orgtriazole-3,5-diamine analogues have been implicated in forming critical hydrogen bonds with the hinge region of the kinase, a common binding motif for many kinase inhibitors.

Furthermore, the 3,5-diamino-1,2,4-triazole scaffold has been identified as a novel basis for the design of potent and reversible inhibitors of lysine-specific demethylase 1 (LSD1), an important target in cancer therapy. The diamino functionality is thought to be essential for the interaction with the enzyme's active site, contributing to the inhibitory activity.

The following table illustrates the importance of the diamine functionality in the molecular recognition of triazole-based inhibitors targeting different enzymes.

| Target Enzyme | Interacting Residues | Type of Interaction | Reference |

| Cyclin-Dependent Kinase (CDK) | Hinge Region Amino Acids | Hydrogen Bonding | |

| Human Topoisomerase III Beta | Active Site Residues | Potential Hydrogen Bonding | nih.gov |

| Lysine-Specific Demethylase 1 (LSD1) | Active Site Residues | Hydrogen Bonding |

Influence of Triazole Ring Substitutions on Target Binding and Activity

The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, contributing to the binding affinity of the molecule to its target. The specific substitution pattern on the triazole ring can influence the electronic distribution and steric properties of the molecule, thereby affecting its interaction with the target protein.

For example, in the development of human topoisomerase III beta (hTOP3B) inhibitors, compounds sharing the N5,N3-1H-1,2,4-triazole-3,5-diamine moiety were synthesized and evaluated. It was observed that the nature of substituents at the N1 and N3 positions of the triazole ring influenced the inhibitory activity and selectivity. Bulky substituted aryl compounds at these positions appeared to favor inhibitory activity against hTOP3B. nih.gov

Structure-activity relationship studies on 1,2,4-triazole derivatives as antibacterial agents have also shown that modifications at specific positions on the triazole ring can enhance their effectiveness.

The following table provides examples of how substitutions on the triazole ring can affect the biological activity of this class of compounds.

| Triazole Ring Substitution | Target | Effect on Activity | Reference |

| N1-Acyl group | CDK1/CDK2 | Potent Inhibition | |

| N1 and N3 bulky aryl groups | hTOP3B | Favorable Inhibition | nih.gov |

Scaffold Modifications and Activity Diversification

Modification of the core this compound scaffold is a powerful strategy for diversifying the biological activity and exploring new therapeutic applications. This can involve replacing parts of the molecule with other chemical groups (bioisosteric replacement) or fusing the triazole ring with other heterocyclic systems.

Bioisosteric replacement is a common technique in drug design where a functional group is replaced by another group with similar physical or chemical properties to enhance the desired biological activity or to improve pharmacokinetic properties. For instance, the triazole ring itself can be considered a bioisostere of an amide bond, a replacement that can improve metabolic stability.

Scaffold hopping, another modification strategy, involves replacing the central core of a molecule with a structurally different scaffold while maintaining the key binding interactions. This approach can lead to the discovery of novel compounds with improved properties. For example, modifying the scaffold of N-benzyl-3,4,5-trimethoxyaniline led to the development of 5,6,7-trimethoxyflavan derivatives as potential anticancer agents.

Furthermore, the 1H-1,2,4-triazole-3,5-diamine moiety has been identified as a key component in inhibitors of human topoisomerase III beta (hTOP3B), suggesting that this scaffold can be a starting point for the development of novel antiviral and anticancer agents. nih.gov The exploration of tyrosine kinase inhibitors and their analogues containing this triazole moiety has been suggested as a promising avenue for identifying new topoisomerase inhibitors. nih.gov

The following table presents examples of scaffold modifications and the resulting diversification of biological activity.

| Original Scaffold | Modified Scaffold/Approach | Resulting Biological Activity |

| N-benzyl-3,4,5-trimethoxyaniline | 5,6,7-trimethoxyflavan | Anticancer |

| Dihydropyrazole | 3,5-diaryl-4,5-dihydroisoxazole | MAO-B Inhibition |

| Amide Bond | 1,2,3-Triazole | Improved Pharmacological Properties |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For N5-Benzyl-1H-1,2,4-triazole-3,5-diamine and its analogs, docking simulations are crucial for elucidating how they interact with the active sites of enzymes and receptors.

Another significant target for the parent 3,5-diamino-1,2,4-triazole scaffold is Lysine-Specific Demethylase 1 (LSD1), a key enzyme in chromatin remodeling. nih.gov Computational models for analogs of the title compound show interaction within the enzyme's active site, highlighting the versatility of this chemical scaffold in targeting different classes of enzymes. nih.gov

The hydrogen bonding capability of the 1,2,4-triazole (B32235) ring and its amino substituents is a primary driver of its interaction with biological targets. nih.gov The nitrogen atoms within the triazole ring can act as hydrogen bond acceptors, while the amino groups provide hydrogen bond donors. acs.org

In docking simulations with EGFR, the heterocyclic nitrogen atoms of the triazole ring are often observed forming hydrogen bonds with key amino acid residues in the hinge region of the ATP binding pocket. acs.org Studies on the parent compound, 3,5-diamino-1,2,4-triazole (DATA), show that its structure is dominated by N—H···N intermolecular hydrogen bonds, which form extensive networks and contribute to crystal packing. iucr.org This inherent ability to form strong hydrogen bonds is fundamental to its mechanism of binding and inhibition within an enzyme's active site. iucr.org Computational studies of related inhibitors targeting human dipeptidyl peptidase-4 (hDPP-4) have also highlighted the importance of π-π stacking interactions between the triazole ring and aromatic residues like Phenylalanine (Phe357). nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules like this compound. Methods such as B3LYP with a 6-31G basis set are commonly used to determine optimized molecular geometry, including bond lengths and angles, which show good correlation with experimental data. researchgate.net

These calculations provide valuable information on the molecule's electronic landscape. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. researchgate.net Other calculated properties, such as the molecular electrostatic potential (MEP) surface, chemical hardness, softness, and electronegativity, help to predict the most reactive sites for electrophilic and nucleophilic attack. researchgate.net Such theoretical studies have been performed on the parent 3,5-diamino-1,2,4-triazole and other substituted triazoles to understand their molecular structure and vibrational spectra. rad-proceedings.orgsigmaaldrich.com

| Parameter | Description |

|---|---|

| Optimized Geometry | The lowest energy 3D arrangement of atoms (bond lengths, bond angles). researchgate.net |

| EHOMO / ELUMO | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. researchgate.net |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO, indicating chemical reactivity. researchgate.net |

| Dipole Moment (μ) | A measure of the molecule's overall polarity. researchgate.net |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. researchgate.net |

| Chemical Hardness (ɳ) | A measure of resistance to change in electron distribution. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Binding Pathways

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of a ligand-receptor complex over time. frontiersin.org While static docking provides a snapshot of a potential binding pose, MD simulations reveal the stability of this pose, the conformational changes in both the ligand and the protein, and the pathways of binding and unbinding. nih.govresearchgate.net

For inhibitors based on the triazole scaffold, MD simulations are used to confirm the stability of the interactions predicted by molecular docking. researchgate.netpensoft.net These simulations can analyze parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms, providing insights into the flexibility of the system and the stability of the complex. researchgate.net Furthermore, MD simulations can elucidate the role of water molecules in the binding site and calculate the binding free energy, offering a more accurate prediction of binding affinity. pensoft.netresearchgate.net

In Silico ADME Prediction (focusing on theoretical absorption/metabolism characteristics for drug design)

Before significant resources are invested in synthesizing and testing a potential drug candidate, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are performed to evaluate its drug-like properties. pensoft.net For compounds like this compound, computational tools are used to predict various physicochemical and pharmacokinetic parameters. researchgate.netidaampublications.in

These predictions often involve assessing compliance with established guidelines like Lipinski's Rule of Five, which helps to forecast a compound's potential for oral bioavailability. pensoft.net Software platforms can estimate properties such as aqueous solubility, gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes, which are critical for metabolism. ekb.eg This early-stage computational screening helps to identify and prioritize compounds with favorable ADME profiles, reducing the likelihood of late-stage failures in the drug development pipeline. researchgate.net

| Parameter | Importance in Drug Design |

|---|---|

| Molecular Weight | Affects diffusion and transport across biological membranes. |

| LogP (Lipophilicity) | Influences solubility, absorption, and membrane permeability. pensoft.net |

| Hydrogen Bond Donors/Acceptors | Impacts solubility and binding to biological targets. pensoft.net |

| Topological Polar Surface Area (TPSA) | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Aqueous Solubility | Crucial for absorption and distribution in the body. |

| CYP450 Inhibition | Predicts potential for drug-drug interactions and altered metabolism. ekb.eg |

N5 Benzyl 1h 1,2,4 Triazole 3,5 Diamine As a Lead Scaffold in Drug Discovery

Design Principles for Novel Therapeutic Agents

The design of new therapeutic agents based on the N5-Benzyl-1H-1,2,4-triazole-3,5-diamine scaffold is guided by several key principles centered on its distinct structural features. The molecule's architecture, comprising a central triazole ring, two amino groups, and a benzyl (B1604629) substituent, offers a framework for diverse molecular interactions.

The 1,2,4-triazole (B32235) core is an important pharmacophore due to its ability to form hydrogen bonds, its dipole character, and its relative rigidity, which allows for high-affinity interactions with biological receptors. nih.gov The two amino groups at the C3 and C5 positions are crucial hydrogen bond donors and acceptors, enabling the molecule to anchor within the active sites of enzymes or receptors.

The benzyl group attached to the N5 nitrogen introduces a significant hydrophobic and aromatic region. This feature is critical for establishing van der Waals and π-π stacking interactions with hydrophobic pockets in target proteins. The strategic importance of the benzyl group is highlighted in structure-activity relationship (SAR) studies of related 3,4,5-trisubstituted-1,2,4-triazoles, where the removal of a 5-benzyl group led to a substantial decrease in binding affinity to the target receptor. nih.gov This underscores the role of the benzyl moiety as a mimetic for amino acid residues like phenylalanine, enabling it to occupy specific hydrophobic subpockets within a binding site. nih.gov

The combination of polar amino groups and a nonpolar benzyl ring confers an amphipathic character to the molecule, which can facilitate permeability across biological membranes. The design of novel agents often involves modifying these key components to optimize interactions with a specific biological target.

Strategies for Lead Optimization and Analogue Development

Starting from the this compound lead scaffold, several strategies can be employed for lead optimization and the development of analogues with improved potency, selectivity, and pharmacokinetic profiles. These strategies focus on systematic modifications of the core structure.

Modification of the Benzyl Group: The phenyl ring of the benzyl substituent is a prime site for modification. Introducing various substituents (e.g., halogens, methoxy (B1213986) groups, or alkyl groups) at different positions (ortho, meta, para) can modulate the electronic properties and steric bulk of this part of the molecule. This can lead to enhanced binding affinity and selectivity for the target. For instance, in a series of related 3-Benzyl-N-aryl-1H-1,2,4-triazol-5-amines, the nature and position of substituents on an N-aryl group significantly influenced their antiproliferative activity against various cancer cell lines. researchgate.net

Functionalization of the Amino Groups: The amino groups at the C3 and C5 positions are amenable to various chemical transformations, such as acylation or reaction with aryl groups, to introduce new functionalities. vulcanchem.com This approach can be used to extend the molecule into additional binding pockets of a target protein or to fine-tune its physicochemical properties, such as solubility and metabolic stability.

Scaffold Hopping and Hybridization: While maintaining the core triazole, a "scaffold hopping" approach can be used where the benzyl group is replaced with other aromatic or heterocyclic rings to explore new interactions with the target. Additionally, the scaffold can be hybridized with other known pharmacophores to create novel molecules with dual or enhanced activity.

A common synthetic route for generating analogues involves the nucleophilic substitution of 1,2,4-triazole-3,5-diamine with various benzyl halides under basic conditions. vulcanchem.com More complex multi-step syntheses can be employed to create more elaborate derivatives, such as linking the triazole to other heterocyclic systems. researchgate.net

Potential for Target-Specific Inhibitor Development (e.g., epigenetics, kinase inhibitors)

The 1H-1,2,4-triazole-3,5-diamine scaffold has demonstrated significant potential in the development of inhibitors for specific and therapeutically relevant enzyme families, particularly in the fields of epigenetics and kinase inhibition.

Epigenetic Targets: The 3,5-diamino-1,2,4-triazole nucleus has been identified as a novel scaffold for potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in chromatin remodeling. This highlights the potential of this scaffold to target epigenetic mechanisms involved in disease.

Kinase Inhibitors: The 1,2,4-triazole moiety is a well-established component of many kinase inhibitors. Its ability to form crucial hydrogen bonds with the hinge region of the ATP-binding pocket makes it an effective scaffold for designing new inhibitors.

Topoisomerase Inhibitors: The broader N⁵,N³-1H-1,2,4-triazole-3,5-diamine moiety has been explored for the development of human topoisomerase III beta (hTOP3B) inhibitors. nih.gov A series of compounds sharing this core scaffold were synthesized and tested, with several showing inhibitory activity. nih.gov This suggests a potential application for this compound derivatives in targeting DNA topology-modifying enzymes.

Other Enzyme Targets: The versatility of the triazole scaffold extends to other enzyme families. Derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in inflammatory pathways. vulcanchem.com Furthermore, related 3-Benzyl-N-aryl-1H-1,2,4-triazol-5-amines have been studied as potential anticancer agents that target tubulin polymerization. researchgate.net

Below is a table summarizing the enzyme inhibitory activities of compounds based on the 1,2,4-triazole-3,5-diamine scaffold.

| Enzyme Target | Scaffold/Compound Class | Observed Activity |

|---|---|---|

| Human Topoisomerase III Beta (hTOP3B) | N⁵,N³-1H-1,2,4-triazole-3,5-diamine derivatives | Inhibition of relaxation activity. nih.gov |

| Tubulin | 3-Benzyl-N-aryl-1H-1,2,4-triazol-5-amines | Antiproliferative activity, molecular docking suggests binding to colchicine (B1669291) site. researchgate.net |

| COX-2 / 5-LOX | This compound | Inhibition observed in vitro. vulcanchem.com |

| DNA Gyrase / Topoisomerase IV | This compound | Interference with enzyme function, leading to antibacterial activity. vulcanchem.com |

Pre-clinical Development Aspects (without human trials)

The pre-clinical development of therapeutic candidates derived from the this compound scaffold involves a series of in vitro and in vivo studies to assess their pharmacological and toxicological profiles.

In Vitro Evaluation: The initial stages of pre-clinical assessment involve comprehensive in vitro testing. This includes:

Antiproliferative Assays: Evaluating the cytotoxic effects of the compounds against a panel of human cancer cell lines. For example, analogues such as 3-Benzyl-N-(2,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine have shown significant growth inhibition against various cancer cell lines, including those from lung, leukemia, and prostate cancers. researchgate.net

Enzyme Inhibition Assays: Quantifying the inhibitory potency (e.g., IC50 values) of the compounds against their specific molecular targets.

Mechanism of Action Studies: Investigating how the compounds exert their biological effects. For related compounds, this has included studies on cell cycle arrest, induction of apoptosis, and inhibition of tubulin polymerization. researchgate.net

Pharmacokinetic Profiling: In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are conducted to predict the pharmacokinetic behavior of the compounds. This includes assessing metabolic stability in liver microsomes, plasma protein binding, and cell permeability.

In Vivo Studies: Promising candidates from in vitro studies are advanced to in vivo models. This typically involves:

Animal Models of Disease: Evaluating the efficacy of the compounds in animal models of cancer or other relevant diseases.

Toxicology Studies: Assessing the safety profile of the compounds in animals to determine potential adverse effects and establish a safe dose range.

The data gathered from these pre-clinical studies are essential for determining whether a compound has the potential to be a safe and effective drug and warrants further investigation in clinical trials.

Below is a table summarizing the reported biological activities for compounds containing the 3-benzyl-1,2,4-triazol-5-amine core structure.

| Compound Class | Biological Activity | Model System |

|---|---|---|

| 3-Benzyl-N-aryl-1H-1,2,4-triazol-5-amines | Antiproliferative | Human cancer cell lines (e.g., NCI-H522, MOLT-4, PC-3). researchgate.net |

| This compound | Antibacterial | Staphylococcus aureus, Escherichia coli. vulcanchem.com |

| This compound | Anti-inflammatory | In vitro COX-2/5-LOX inhibition assays. vulcanchem.com |

Conclusion and Future Perspectives

Summary of Key Research Advances

Research into N5-Benzyl-1H-1,2,4-triazole-3,5-diamine and its analogs has led to several significant advancements, primarily centered on its biological activity. The most notable progress has been the identification of the 3,5-diamino-1,2,4-triazole nucleus as a promising scaffold for developing enzyme inhibitors.

A pivotal area of advancement is the development of these compounds as inhibitors for lysine-specific demethylase 1 (LSD1), a key enzyme in chromatin remodeling and a target for cancer therapy. nih.govrsc.org Research has demonstrated that the 3,5-diaminotriazole moiety can serve as the foundation for potent, reversible, and competitive inhibitors of LSD1. nih.gov This is a significant step forward from earlier inhibitors that were often based on a tranylcypromine (B92988) backbone, which carried the risk of off-target effects due to its interaction with other amine oxidases. nih.gov

Furthermore, the synthesis of this compound and its derivatives has been refined, enabling the creation of libraries for structure-activity relationship (SAR) studies. vulcanchem.com The primary synthesis route involves the nucleophilic substitution of 1,2,4-triazole-3,5-diamine with benzyl (B1604629) halides. vulcanchem.com This straightforward method allows for the systematic modification of the benzyl group and other parts of the molecule to optimize biological activity.

These key advances are summarized in the table below:

| Research Advance | Significance | Key Findings |

| Scaffold Identification | Established the 3,5-diamino-1,2,4-triazole core as a viable pharmacophore. | This scaffold is effective for designing potent, reversible inhibitors of enzymes like LSD1. nih.govrsc.org |

| Enzyme Inhibition | Demonstrated potential therapeutic applications, particularly in oncology. | Derivatives have shown low micromolar IC50 values against LSD1 and high specificity over other oxidases. nih.gov |

| Synthetic Accessibility | Enabled systematic exploration and optimization of compound derivatives. | Nucleophilic substitution methods allow for the creation of compound libraries for SAR studies. vulcanchem.com |

| Reduced Cytotoxicity | Highlighted a favorable safety profile for potential therapeutic use. | Analogs have shown low toxicity in mammalian cells, making them suitable for non-cancer diseases. nih.govrsc.org |

Emerging Trends in this compound Research

The future of research on this compound is being shaped by several emerging trends that aim to build upon the foundational discoveries. A primary trend is the move towards developing highly selective and non-toxic therapeutic agents for a range of diseases beyond cancer, including neurological disorders and viral infections. nih.gov

Computational and Structure-Based Drug Design: A significant trend is the increasing use of computational chemistry and molecular docking to guide the synthesis of new derivatives. zsmu.edu.uaresearchgate.net These in silico methods allow researchers to predict how modifications to the this compound structure will affect its binding to target enzymes, thereby streamlining the drug discovery process and improving the chances of developing highly potent and selective inhibitors.

Advanced Synthetic Methodologies: There is a growing interest in employing more advanced and efficient synthetic techniques, such as microwave-assisted synthesis. nih.gov These methods can shorten reaction times, improve yields, and facilitate the rapid generation of diverse compound libraries, which is crucial for extensive SAR studies. nih.govresearchgate.net

Exploration of Broader Biological Activity: While much of the focus has been on anticancer properties, researchers are beginning to explore the broader therapeutic potential of 1,2,4-triazole (B32235) derivatives. zsmu.edu.uanih.gov This includes investigating their efficacy as antimicrobial, anti-inflammatory, and anticonvulsant agents. zsmu.edu.ua The unique structural features of this compound, with its hydrogen bonding capabilities and dipole character, make it an attractive candidate for interacting with a wide array of biological receptors. nih.govpensoft.net

Unexplored Avenues and Challenges in Academic Investigation

Despite the progress made, several avenues remain unexplored, and significant challenges must be addressed to fully realize the potential of this compound.

Unexplored Avenues:

Materials Science Applications: The potential use of this compound in materials science is largely untapped. The triazole ring is known to enhance the thermal stability and solvent resistance of polymers, and its nitrogen atoms can act as ligands for transition metals, suggesting applications in catalysis and corrosion inhibition. vulcanchem.com

Agrochemical Potential: The broader class of triazoles has well-established applications as fungicides and herbicides in agriculture. researchgate.net However, the specific potential of this compound in this sector has not been thoroughly investigated.

Full Spectrum of Biological Targets: The full range of biological enzymes and receptors that this compound can modulate is still unknown. Systematic screening against various target classes, such as kinases, proteases, and other metabolic enzymes, could reveal novel therapeutic applications.

Challenges:

Achieving Target Specificity: A persistent challenge in drug development is ensuring that a compound interacts specifically with its intended target to minimize side effects. While the 3,5-diamino-1,2,4-triazole scaffold has shown promise for specificity, extensive preclinical testing is required to confirm its safety profile. nih.gov

Pharmacokinetic Properties: There is limited information on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Optimizing its bioavailability and metabolic stability is a critical hurdle for its development as a viable drug candidate.

Scalable Synthesis: While laboratory-scale synthesis is established, scaling up production for potential commercial use presents challenges. Issues such as the use of high-boiling point solvents and the formation of byproducts need to be addressed to develop a cost-effective and environmentally friendly manufacturing process. vulcanchem.com

Q & A

Basic: What are the common synthetic routes for N5-benzyl-1H-1,2,4-triazole-3,5-diamine?

The compound is typically synthesized via condensation reactions between substituted benzaldehydes and triazole precursors. A general method involves refluxing 4-amino-3,5-bis(halophenoxy)-1,2,4-triazole with benzaldehyde derivatives in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and purification . For example, N3-aryl derivatives can be synthesized by reacting triazole amines with substituted benzaldehydes, achieving yields of 83–92% under optimized conditions (e.g., 4-hour reflux) .

Key Reaction Parameters (from ):

| Derivative | Yield (%) | Melting Point (°C) | Reaction Time |

|---|---|---|---|

| 4-Fluorophenyl | 83 | 216–218 | 4 hours |

| p-Tolyl | 92 | 185–187 | 4 hours |

Basic: Which spectroscopic techniques are critical for characterizing this compound?

1H NMR and mass spectrometry (MS) are essential. NMR identifies substitution patterns: benzyl protons typically resonate at δ 4.5–5.5 ppm, while aromatic protons appear between δ 6.5–8.0 ppm. MS (ESI) confirms molecular weight via [M+H]+ peaks (e.g., m/z 194.2 for a fluorophenyl derivative) . Purity is validated using HPLC or elemental analysis.

Basic: What safety precautions are required when handling this compound?

The compound may exhibit toxicity (e.g., leukopenia in humans at high doses) . Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/ingestion. In case of exposure, rinse skin/eyes with water and seek medical attention. Store in inert atmospheres at 2–8°C .

Advanced: How can crystallographic data be refined for structural validation?

Use SHELXL for small-molecule refinement, leveraging high-resolution data to optimize parameters like thermal displacement and occupancy. For twinned crystals, employ SHELXD for structure solution. Cross-validate results with the Cambridge Structural Database (CSD) to compare bond lengths/angles . Visualization tools like ORTEP-3 aid in modeling anisotropic displacement .

Advanced: How to design biological activity assays for triazole derivatives?

- Antimitotic Activity : Use tubulin polymerization assays or cell-cycle analysis (e.g., flow cytometry).

- Antivascular Activity : Employ endothelial cell migration assays or in vivo models (e.g., zebrafish angiogenesis).

Reference dose-response curves (e.g., IC50 values) and validate with positive controls .

Advanced: How to resolve contradictions in synthetic yield data?

Discrepancies (e.g., 83% vs. 92% yields for similar reactions) may arise from steric/electronic effects of substituents. Use design of experiments (DoE) to optimize:

- Reaction Time : Prolong reflux for electron-deficient benzaldehydes.

- Catalyst : Test Brønsted/Lewis acids (e.g., HCl vs. ZnCl2).

Statistical tools (ANOVA) can identify significant variables .

Advanced: How to conduct structure-activity relationship (SAR) studies?

Synthesize analogs with varied N5-substituents (e.g., electron-withdrawing vs. donating groups).

Test biological activity and correlate with steric/electronic parameters (Hammett σ, LogP).

Use QSAR models to predict activity trends. For example, fluorophenyl groups enhance bioavailability due to increased lipophilicity .

Advanced: How to validate crystallographic data against existing databases?

Query the Cambridge Structural Database (CSD) using ConQuest to compare:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.